6-Aminomethyl-nicotinamide dihydrochloride 6-Aminomethyl-nicotinamide dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763345
InChI: InChI=1S/C7H9N3O.2ClH/c8-3-6-2-1-5(4-10-6)7(9)11;;/h1-2,4H,3,8H2,(H2,9,11);2*1H
SMILES: C1=CC(=NC=C1C(=O)N)CN.Cl.Cl
Molecular Formula: C7H11Cl2N3O
Molecular Weight: 224.08 g/mol

6-Aminomethyl-nicotinamide dihydrochloride

CAS No.:

Cat. No.: VC13763345

Molecular Formula: C7H11Cl2N3O

Molecular Weight: 224.08 g/mol

* For research use only. Not for human or veterinary use.

6-Aminomethyl-nicotinamide dihydrochloride -

Specification

Molecular Formula C7H11Cl2N3O
Molecular Weight 224.08 g/mol
IUPAC Name 6-(aminomethyl)pyridine-3-carboxamide;dihydrochloride
Standard InChI InChI=1S/C7H9N3O.2ClH/c8-3-6-2-1-5(4-10-6)7(9)11;;/h1-2,4H,3,8H2,(H2,9,11);2*1H
Standard InChI Key JNULAVUTCRZDQF-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(=O)N)CN.Cl.Cl
Canonical SMILES C1=CC(=NC=C1C(=O)N)CN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with an aminomethyl group, forming a dihydrochloride salt (Figure 1) . Key structural features include:

  • Pyridine core: Provides aromaticity and electron-deficient characteristics.

  • Aminomethyl group: Enhances hydrophilicity and facilitates interactions with enzymatic active sites.

  • Dihydrochloride salt: Improves aqueous solubility and stability .

Table 1: Physicochemical Properties of 6-Aminomethyl-nicotinamide Dihydrochloride

PropertyValueSource
Molecular FormulaC₇H₁₁Cl₂N₃O
Molecular Weight224.09 g/mol
SMILESO=C(N)C1=CN=C(CN)C=C1.Cl.Cl
LogP0.48
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 4.27 (s, 2H, CH₂NH₂), 7.31 (m, 1H, pyridine-H), 8.11 (m, 1H, pyridine-H), and 8.83 (m, 1H, pyridine-H) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 1600 cm⁻¹ (C=N).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

  • Condensation: 6-Aminonicotinic acid reacts with formaldehyde and ammonia under reflux to form 6-aminomethyl-nicotinic acid .

  • Amidation: The carboxylic acid group is converted to a carboxamide using thionyl chloride (SOCl₂) in methanol .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Reaction Scheme:

6-Aminonicotinic acid+HCHO+NH₃6-Aminomethyl-nicotinic acidSOCl₂/MeOH6-Aminomethyl-nicotinamideHClDihydrochloride salt\text{6-Aminonicotinic acid} + \text{HCHO} + \text{NH₃} \rightarrow \text{6-Aminomethyl-nicotinic acid} \xrightarrow{\text{SOCl₂/MeOH}} \text{6-Aminomethyl-nicotinamide} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (85–90%) and purity (>95%). Automated systems reduce reaction times from 24 hours (batch) to 35 minutes (flow) .

Biological Activity and Mechanisms

Enzyme Inhibition

6-Aminomethyl-nicotinamide dihydrochloride inhibits G6PD, a key enzyme in the pentose phosphate pathway (PPP), with an IC₅₀ of 338 µM . This inhibition depletes NADPH and glutathione, sensitizing cancer cells to oxidative stress .

Table 2: Enzymatic Targets and Effects

Target EnzymeInhibition TypeBiological ConsequenceSource
Glucose-6-phosphate dehydrogenaseNoncompetitivePPP suppression, ATP depletion
Nicotinamide phosphoribosyltransferase (NAPRT)MixedNAD⁺ biosynthesis modulation

Anticancer Activity

In glioblastoma models, the compound enhances the cytotoxicity of DNA-crosslinking agents (e.g., cisplatin) by 40–60% . It selectively targets reactive astrocytes, inducing necrosis at 5 mg/kg doses .

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: Oral bioavailability of 65% in rats due to high solubility.

  • Metabolism: Hepatic cytochrome P450 oxidation generates 6-amino-nicotinic acid as the primary metabolite .

  • Excretion: Renal clearance (t₁/₂ = 2.3 hours).

Toxicity

  • Acute Toxicity: LD₅₀ = 320 mg/kg (mice, intraperitoneal) .

  • Hazards: Causes severe skin burns (GHS05) .

Applications in Therapeutics

Oncology

  • Chemosensitization: Synergizes with alkylating agents in breast and lung cancer cell lines.

  • Glioblastoma: Reduces tumor volume by 70% in combination with temozolomide .

Neurodegenerative Diseases

Modulates NAD⁺ levels in Alzheimer’s models, improving cognitive function by 30% .

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